molecular formula C11H13BN2O2 B13679205 3-Methyl-5-(1-methyl-4-pyrazolyl)phenylboronic acid

3-Methyl-5-(1-methyl-4-pyrazolyl)phenylboronic acid

Cat. No.: B13679205
M. Wt: 216.05 g/mol
InChI Key: ILWDFDSQYDHGDV-UHFFFAOYSA-N
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Description

3-Methyl-5-(1-methyl-4-pyrazolyl)phenylboronic acid is an organoboron compound with the molecular formula C11H13BN2O2. This compound is notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds .

Mechanism of Action

The primary mechanism of action for 3-Methyl-5-(1-methyl-4-pyrazolyl)phenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic substrates participating in the reaction .

Properties

Molecular Formula

C11H13BN2O2

Molecular Weight

216.05 g/mol

IUPAC Name

[3-methyl-5-(1-methylpyrazol-4-yl)phenyl]boronic acid

InChI

InChI=1S/C11H13BN2O2/c1-8-3-9(5-11(4-8)12(15)16)10-6-13-14(2)7-10/h3-7,15-16H,1-2H3

InChI Key

ILWDFDSQYDHGDV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)C2=CN(N=C2)C)C)(O)O

Origin of Product

United States

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